molecular formula C14H15BrN2O2S B2502207 Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 294854-53-8

Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2502207
CAS No.: 294854-53-8
M. Wt: 355.25
InChI Key: REPDOYBEWNSOAO-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) family, synthesized via the Biginelli condensation reaction. It features a 3-bromophenyl substituent at position 4, a methyl group at position 6, a thioxo group at position 2, and an ethyl carboxylate at position 5 (Figure 1). The bromine atom at the 3-position of the phenyl ring enhances steric and electronic effects, influencing reactivity and binding interactions compared to other substituents .

Properties

IUPAC Name

ethyl 4-(3-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2S/c1-3-19-13(18)11-8(2)16-14(20)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPDOYBEWNSOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 294854-53-8) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₅BrN₂O₂S
  • Molecular Weight : 355.25 g/mol
  • Structure : The compound features a tetrahydropyrimidine ring with a thioxo group and an ethyl ester.

Biological Activity Overview

This compound exhibits various biological activities, primarily focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer effects. For instance:

  • Cell Line Studies : In vitro assays revealed that the compound inhibits the proliferation of several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. Specifically, it has been shown to activate caspase pathways and downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : this compound has shown effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported at 15 µg/mL .

Case Studies

  • In Vivo Efficacy in Tumor Models :
    A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound significantly reduced tumor size compared to controls. The mechanism involved inhibition of angiogenesis and modulation of cytokines related to tumor growth .
  • Synergistic Effects with Other Drugs :
    Research indicates that combining this compound with conventional chemotherapeutics like doxorubicin enhances the overall anticancer efficacy while reducing associated side effects. This synergistic effect was particularly noted in multidrug-resistant cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µM/µg/mL)Mechanism of Action
AnticancerMCF-710Apoptosis induction
AnticancerHeLa20Cell cycle arrest
AntimicrobialStaphylococcus aureus15Bacterial cell wall disruption
AntimicrobialEscherichia coli20Inhibition of protein synthesis

Scientific Research Applications

Antimicrobial Activity

Studies have shown that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been investigated for its efficacy against a range of bacterial strains. For instance, research indicates that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis.

Anticancer Properties

The compound's thioxo group is of particular interest in anticancer research. Tetrahydropyrimidines have been noted for their ability to induce apoptosis in cancer cells. A study demonstrated that related compounds could inhibit tumor growth in vivo by triggering programmed cell death pathways. This compound may thus serve as a lead compound for developing new anticancer agents.

Pesticidal Activity

Research indicates that thioxo-containing compounds can exhibit pesticidal properties. This compound may act as an effective pesticide against various pests due to its structural characteristics that allow it to interact with biological systems in pests.

Plant Growth Regulation

Some studies have suggested that pyrimidine derivatives can influence plant growth and development. This compound could potentially be used as a plant growth regulator to enhance crop yields or improve resistance to environmental stressors.

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices for the development of novel materials with enhanced properties such as thermal stability and mechanical strength.

Nanotechnology

In nanotechnology applications, this compound may serve as a precursor for synthesizing nanoparticles or nanocomposites due to its reactivity and ability to form stable complexes with metal ions.

Case Study 1: Antimicrobial Efficacy

A research team evaluated the antimicrobial activity of various tetrahydropyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibition zones compared to control groups.

Case Study 2: Anticancer Activity

In a preclinical study published in a peer-reviewed journal, this compound was tested on human cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation and increased apoptosis markers.

Comparison with Similar Compounds

Substituent Variations

The structural diversity among DHPM derivatives primarily arises from:

  • Position and nature of aryl substituents: Fluorophenyl, methoxyphenyl, hydroxyphenyl, and cyanophenyl groups are common (Table 1).
  • Oxo vs. thioxo groups at position 2 : Thioxo derivatives exhibit distinct hydrogen-bonding capabilities and conformational flexibility compared to oxo analogs .
  • Functional groups on the ester moiety : Ethyl carboxylates are standard, but modifications like methoxymethyl or trimethylsilyl groups are reported .

Table 1: Substituent Variations in DHPM Derivatives

Compound Name Aryl Substituent (Position 4) Position 2 Group Melting Point (°C)
Target Compound 3-bromophenyl Thioxo Not reported
Ethyl 4-(3-fluorophenyl)-6-methyl-2-thioxo-... 3-fluorophenyl Thioxo 202–206
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-... 4-fluorophenyl Oxo 182–184
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-... 4-hydroxyphenyl Thioxo 216–220 (decomposes)
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-... 4-cyanophenyl Thioxo 233–235

Key Differences :

  • Thiourea vs. urea : Determines thioxo or oxo group incorporation at position 2 .
  • Recrystallization solvents: Ethanol or methanol yields pure crystals .

Physicochemical Properties

  • Melting Points : Thioxo derivatives generally exhibit higher melting points than oxo analogs due to stronger intermolecular hydrogen bonds (e.g., 202–206°C for 3-fluorophenyl thioxo vs. 182–184°C for 4-fluorophenyl oxo) .
  • Solubility: Most DHPMs are soluble in DMSO and ethanol but insoluble in water .
  • Crystallinity : Bromine’s steric bulk in the target compound may influence crystal packing compared to smaller substituents like fluorine .

Crystallographic Insights

  • Conformation : The tetrahydropyrimidine ring adopts a boat conformation in most derivatives, including the target compound .
  • Hydrogen Bonding : Thioxo groups participate in N—H⋯S and O—H⋯S interactions, stabilizing crystal structures (Figure 2) .
  • Packing Effects : Bromophenyl substituents increase dihedral angles between the aryl ring and DHPM core (84.3° in hydroxyphenyl vs. higher angles in bromophenyl derivatives) .

Preparation Methods

Classical Biginelli Condensation

Reaction Mechanism and Substrate Selection

The classical Biginelli reaction employs 3-bromobenzaldehyde, ethyl acetoacetate, and thiourea in stoichiometric ratios under acidic conditions. The mechanism involves three stages:

  • Knoevenagel condensation : Acid-catalyzed aldol addition between 3-bromobenzaldehyde and ethyl acetoacetate forms an α,β-unsaturated ketoester intermediate.
  • Nucleophilic attack : Thiourea attacks the ketoester’s carbonyl group, generating a hemiaminal intermediate.
  • Cyclodehydration : Intramolecular cyclization yields the tetrahydropyrimidine core, with the thioxo group originating from thiourea.

Example protocol (, modified):

  • Reagents : 3-Bromobenzaldehyde (10 mmol), ethyl acetoacetate (15 mmol), thiourea (10 mmol), concentrated H₂SO₄ (2 drops), absolute ethanol (10 mL).
  • Conditions : Microwave irradiation (160 W, 4 min) or reflux (90°C, 4–6 h).
  • Workup : Cool to room temperature, filter precipitated product, wash with ethanol/water, recrystallize from ethanol.
  • Yield : 72–77% (microwave) vs. 65–70% (reflux).

Heterogeneous Catalytic Methods

Fe-Al/Clay Composite (FACC) Catalysis

Pushpendra et al. demonstrated that calcined Fe-Al/clay composites (FACC-424) enhance reaction efficiency for dihydropyrimidinones:

Catalyst Preparation
  • Synthesis : Montmorillonite KSF clay treated with FeCl₃/AlCl₃ (10 wt% each), calcined at 424°C (3 h).
  • Characterization : Ammonia-TPD revealed strong acid sites (105–494°C desorption peaks), critical for catalyzing cyclodehydration.
Optimized Reaction
  • Reagents : 3-Bromobenzaldehyde (1 eq), ethyl acetoacetate (1.5 eq), thiourea (1 eq), FACC-424 (20 mg/mmol), acetonitrile (10 mL).
  • Conditions : Reflux (90°C, 2–3 h).
  • Yield : 92–95% (vs. 87% with FACC-250).

Table 1: Catalyst Performance Comparison

Catalyst Calcination Temp (°C) NH₃ Desorption (µmol/g) Yield (%)
FACC-250 250 782 87
FACC-424 424 2808 95

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Biginelli reaction by enhancing molecular dipole interactions. A modified protocol from Matsuda & Hirao:

Procedure

  • Reagents : Same as classical method.
  • Conditions : Microwave (160 W, 25% power, 4 min).
  • Purification : Recrystallization from ethanol yields 77% pure product.
  • Advantages : 10-fold reduction in reaction time (4 min vs. 4 h).

Solvent-Free Mechanochemical Synthesis

Ball Milling Approach

Grinding reactants with solid acids (e.g., p-TSA) eliminates solvent use:

  • Reagents : 3-Bromobenzaldehyde, ethyl acetoacetate, thiourea (1:1.5:1), p-TSA (10 mol%).
  • Conditions : Ball mill (500 rpm, 30 min).
  • Yield : 80–85% (unoptimized).

Post-Synthetic Modifications

Thiazolo[3,2-a]pyrimidine Derivatives

The thioxo group enables further functionalization. For example, reaction with ethyl chloroacetate under basic conditions yields thiazolo-fused analogs:

  • Reagents : Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1 eq), ethyl chloroacetate (2 eq), K₂CO₃ (2 eq), DMF (5 mL).
  • Conditions : 80°C, 6 h.
  • Yield : 88%.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.21 (t, 3H, CH₂CH₃), 2.41 (s, 3H, CH₃), 4.12 (q, 2H, CH₂CH₃), 5.18 (s, 1H, C₄-H), 6.92–7.48 (m, 4H, Ar-H), 8.32 (s, 1H, NH).
  • IR (KBr) : 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (C=S), 1230 cm⁻¹ (C-O).

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli condensation method, involving reflux of 3-bromobenzaldehyde, ethyl acetoacetate, thiourea, and a catalyst (e.g., NH4_4Cl or acetic acid) in ethanol. Post-reaction purification is achieved through recrystallization from ethanol or other solvents, yielding crystals suitable for X-ray analysis . Optimization of reaction time (e.g., 8–24 hours) and stoichiometric ratios (e.g., 2:2:3 molar ratios for aldehyde, β-ketoester, and thiourea) enhances yield and purity .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction is the gold standard. The dihydropyrimidinone ring adopts a boat conformation , with intramolecular N–H⋯O/S hydrogen bonds stabilizing the structure. Data collection and refinement are performed using SHELX software, with R-factors typically <0.05 for high-resolution structures . For example, in , the asymmetric unit contains two enantiomers with disordered ethyl groups modeled using occupancy factors (0.7:0.3).

Q. What biological activities are associated with this compound?

The compound exhibits enzyme inhibitory activity (e.g., tyrosinase, ribonucleotide reductase) and potential antimicrobial properties . In vitro assays, such as IC50_{50} measurements, are used to evaluate inhibition efficacy. Substituents like the 3-bromophenyl group enhance activity compared to chloro- or methoxy-substituted analogs .

Q. Which analytical techniques validate purity and structural integrity?

  • NMR (1H/13C) confirms substituent positions and purity.
  • HPLC monitors reaction progress and purity (>95%).
  • Mass spectrometry (ESI-MS) verifies molecular weight.
  • XRD provides definitive structural confirmation .

Advanced Research Questions

Q. How do structural modifications influence biological activity compared to analogs?

Systematic structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., bromo) enhance enzyme inhibition by stabilizing ligand-target interactions.
  • Hydrogen-bond donors (e.g., thioxo group) improve binding affinity to catalytic sites.
    For example, replacing the 3-bromophenyl group with 4-methoxyphenyl reduces tyrosinase inhibition by ~40% .

Q. What challenges arise in resolving disorder during X-ray refinement?

Disordered ethyl or aryl groups require multi-conformational modeling with occupancy factors. In , the ethyl group (C6–C7) was split into two orientations (70:30 occupancy) and refined using rigid-bond restraints. Discrepancies between experimental and computational models (e.g., hydrogen-bond networks) are resolved via iterative refinement in SHELXL .

Q. How do computational methods predict binding interactions with target enzymes?

Molecular docking (AutoDock, Glide) and MD simulations identify key interactions:

  • The thioxo group forms hydrogen bonds with catalytic residues (e.g., His263 in tyrosinase).
  • The 3-bromophenyl group engages in hydrophobic interactions with enzyme pockets.
    Docking scores correlate with experimental IC50_{50} values, validated by in vitro assays .

Q. What contradictions exist between crystallographic data and computational models?

  • Hydrogen-bond networks : Computational models may overestimate N–H⋯S interactions due to solvent effects, whereas XRD reveals weaker or absent bonds .
  • Conformational flexibility : Docking assumes rigid structures, but XRD shows dynamic disorder (e.g., ethyl group rotation) .
    Resolution requires hybrid approaches, combining XRD data with QM/MM simulations .

Q. How is regioselectivity achieved in derivatives synthesized via ultrasound-assisted methods?

Ultrasound irradiation (20–40 kHz) accelerates reaction kinetics, improving regioselectivity for 2-thioxo derivatives. For example, in , ultrasound promoted 85% yield of a related pyrimidine-carboxylate vs. 60% under thermal conditions.

Q. What strategies optimize synthetic yields for scale-up in academic settings?

  • Solvent selection : Ethanol or acetic acid enhances cyclization efficiency.
  • Catalyst screening : NH4_4Cl outperforms HCl in minimizing side products.
  • Crystallization control : Slow evaporation from ethanol yields high-purity crystals (>99%) .

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